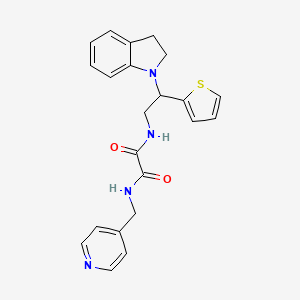![molecular formula C22H28N4O3 B2717163 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 896341-35-8](/img/structure/B2717163.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Urea derivatives are extensively explored in synthetic chemistry for their role in the synthesis of various heterocyclic compounds. For instance, the synthesis of oxazepine and thiazepine derivatives has been investigated for their potential pharmacological activities, demonstrating the versatility of urea-based compounds in generating diverse molecular architectures with potential therapeutic applications (Liégeois et al., 1994).
Material Science
In the field of materials science, urea derivatives are utilized in the development of polymers and nanomaterials. The study of poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) highlights the importance of urea derivatives in creating biocompatible polymers with potential applications in drug delivery and biomaterials (Obeid & Scholz, 2011).
Pharmaceutical Research
Urea derivatives have been explored for their bioactivity, including as inhibitors of acetylcholinesterase, showcasing their potential in treating diseases associated with neurotransmitter dysfunction (Vidaluc et al., 1995). Additionally, the synthesis and evaluation of ureido sugars suggest the role of urea derivatives in developing novel therapeutic agents, emphasizing their contribution to pharmaceutical chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Antimicrobial Activity
The development of novel urea derivatives with potent antimicrobial properties is a significant area of research, contributing to the ongoing search for new antibiotics and antimicrobial agents. Studies have demonstrated the synthesis and antimicrobial activity of benzoxazole derivatives, indicating the potential of urea compounds in addressing resistance to conventional antibiotics (Temiz-Arpaci et al., 2021).
Catalysis
Urea derivatives have also found applications in catalysis, exemplified by the development of a Pd(OAc)2/[mmim]I catalyst system for oxidative carbonylation of amines to carbamates, ureas, and oxazolidinones. This research highlights the utility of urea derivatives in facilitating efficient and selective synthesis processes (Peng et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-3-6-18(7-4-16)24-22(27)23-14-19(26-11-9-25(2)10-12-26)17-5-8-20-21(13-17)29-15-28-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAKPHNYCQVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

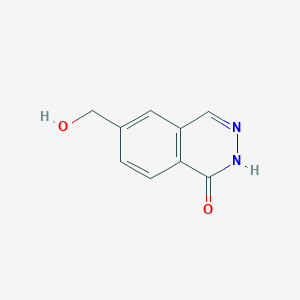
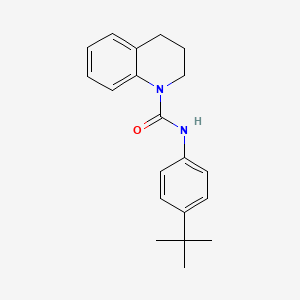
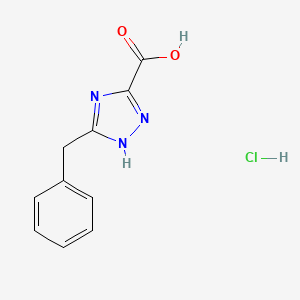
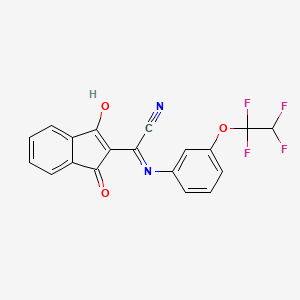


![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)
